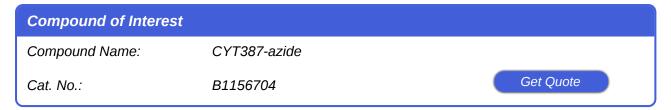


# **Application Notes and Protocols for CYT387- Azide Pulldown and Mass Spectrometry**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

CYT387, also known as Momelotinib, is a potent inhibitor of Janus kinases (JAK1 and JAK2). [1][2] More recently, it has also been shown to inhibit Activin A receptor type 1 (ACVR1/ALK2). This dual activity is thought to contribute to its clinical efficacy in treating myelofibrosis, not only by reducing splenomegaly and constitutional symptoms but also by improving anemia.[3][4][5] Understanding the complete target engagement profile of CYT387, including its on-target and potential off-target interactions, is crucial for elucidating its mechanism of action and predicting potential side effects.

Chemical proteomics, utilizing techniques such as affinity-based pulldown assays coupled with mass spectrometry, provides a powerful approach for identifying the cellular targets of small molecule inhibitors.[6][7] This document outlines a detailed protocol for a **CYT387-azide** pulldown experiment followed by mass spectrometry-based protein identification. This method employs a "clickable" azide-modified version of CYT387, which allows for the covalent capture of interacting proteins via a bio-orthogonal click chemistry reaction.[8][9]

## **Principle of the Method**

The experimental workflow is based on the principles of affinity purification and chemical proteomics. A **CYT387-azide** chemical probe is first synthesized. This probe is designed to







retain the core pharmacophore of CYT387, ensuring it binds to the same protein targets. The azide group serves as a "handle" for subsequent reactions.

Live cells or cell lysates are incubated with the **CYT387-azide** probe, allowing it to bind to its target proteins. Following this incubation, a reporter tag containing a terminal alkyne group (e.g., biotin-alkyne) is added. The azide group on the CYT387 probe and the alkyne group on the reporter tag are then covalently linked using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[10] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with biological processes.

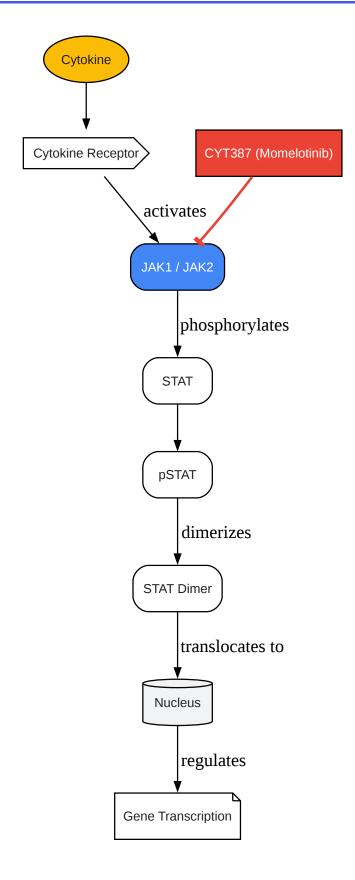
Once the target proteins are biotinylated, they can be enriched and isolated from the complex cellular mixture using streptavidin-coated beads. The enriched proteins are then digested into peptides, which are subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the proteins pulled down in the presence of the CYT387-azide probe to control experiments (e.g., vehicle-treated or competition with excess unmodified CYT387), specific interactors can be identified.

## **Experimental Workflow Diagram**









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